L-Aspartic acid, 3-methyl-, (3R)-

Description

The compound "L-Aspartic acid, 3-methyl-, (3R)-" is a methyl-substituted derivative of L-aspartic acid, a non-essential amino acid involved in the urea cycle and protein biosynthesis. These analogs share functional groups and stereochemical features, enabling comparative analysis of physicochemical, thermal, electrochemical, and biochemical properties.

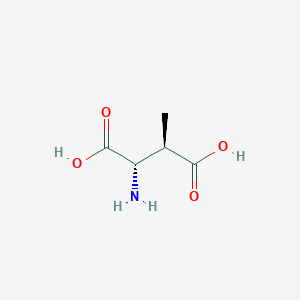

Structure

3D Structure

Properties

CAS No. |

7298-96-6 |

|---|---|

Molecular Formula |

C5H9NO4 |

Molecular Weight |

147.13 g/mol |

IUPAC Name |

(2S,3R)-2-amino-3-methylbutanedioic acid |

InChI |

InChI=1S/C5H9NO4/c1-2(4(7)8)3(6)5(9)10/h2-3H,6H2,1H3,(H,7,8)(H,9,10)/t2-,3+/m1/s1 |

InChI Key |

LXRUAYBIUSUULX-GBXIJSLDSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)N)C(=O)O |

Canonical SMILES |

CC(C(C(=O)O)N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

MAL-Catalyzed Amination of Mesaconate

MAL efficiently catalyzes the amination of mesaconate (1a) with ammonium chloride (NH₄Cl) to produce a diastereomeric mixture of L-threo- and L-erythro-3-methylaspartic acid (2b). However, MAL’s native diastereoselectivity is limited, yielding a ~1:1 ratio of diastereomers. To enhance selectivity, site-directed mutagenesis was employed:

Mechanism : The H194A mutation disrupts hydrogen bonding with the substrate, altering the transition state to favor L-threo-2b formation. Conversely, mutations at L384 enhance binding affinity for L-erythro-2b.

Cascade Reactions with Decarboxylases

For enantioselective synthesis, MAL is paired with decarboxylases:

- ADC (Aspartate Decarboxylase) : Converts L-erythro-2b to β-alanine (3a) but shows no activity toward L-threo-2b.

- CrpG : Decarboxylates L-erythro-2b to (R)-3-amino-2-methylpropanoic acid (3b) with >99% enantiomeric excess (ee).

- TkGAD : Catalyzes decarboxylation of L-threo-2b to (S)-3b (>70% conversion).

One-Pot Synthesis :

- For (R)-3b : MAL (0.02 mol%) + CrpG (0.47 mol%) + mesaconate (1b) → >99% conversion, 78% yield, >99% ee.

- For (S)-3b : MAL-H194A (0.04 mol%) + TkGAD (0.6 mol%) → 75% conversion, 63% yield, >99% ee.

Chemical Synthesis via Amination of Fumarate

Chemical methods bypass enzymatic constraints but require precise stereochemical control.

Amination of Fumarate Derivatives

Fumarate derivatives undergo amination under basic conditions to yield 3-methylaspartic acid. For example, mesaconate (1a) reacts with ammonia or amines to form 3-methylaspartic acid. However, this approach often produces racemic mixtures unless chiral catalysts or protecting groups are employed.

Key Steps :

- Esterification : TMSCl-mediated esterification of L-aspartic acid or glutamic acid with alcohols (e.g., methanol) under mild conditions.

- Amination : Reaction of fumarate esters with ammonia or amines, followed by hydrolysis to regenerate carboxylic acids.

Limitations :

- Low stereoselectivity without chiral auxiliaries.

- Requires purification to isolate desired diastereomers.

Enzyme Engineering for Enhanced Selectivity

Site-directed mutagenesis of MAL has expanded its substrate scope and stereoselectivity. Key findings include:

| Enzyme | Mutation | Substrate | Product | ee (%) |

|---|---|---|---|---|

| MAL | Wild type | Mesaconate (1a) | L-threo-2b + L-erythro-2b | ~50:50 |

| MAL-H194A | His194 → Ala | Mesaconate (1b) | L-threo-2b | >99 |

| MAL-L384A | Leu384 → Ala | Mesaconate (1a) | L-erythro-2b | ~70:30 |

Mechanistic Insight :

- Lys331 : Acts as a catalytic base, abstracting the C3 proton to form an enolate intermediate.

- His194 : Stabilizes the transition state via hydrogen bonding, influencing diastereoselectivity.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield | ee (%) |

|---|---|---|---|---|

| Enzymatic (MAL) | High stereoselectivity, mild conditions | Limited substrate scope | 63–85% | >99 |

| Chemical | Broad substrate applicability | Low stereoselectivity | 50–70% | 50–70 |

| Cascade Reactions | One-pot synthesis, no purification needed | Enzyme instability, high cost | 75–85% | >99 |

Industrial and Research Applications

L-Aspartic acid, 3-methyl-, (3R)- serves as a precursor in:

Chemical Reactions Analysis

Enzymatic Reactions

Threo-3-methyl-L-aspartic acid is a key substrate in enzymatic processes, particularly in microbial metabolism.

Methylaspartate Ammonia-Lyase (MAL)-Catalyzed Deamination

The enzyme methylaspartate ammonia-lyase (MAL) catalyzes the reversible anti-elimination of ammonia from t-3-MA, forming mesaconic acid (an α,β-unsaturated dicarboxylic acid) .

| Enzyme | Substrate | Product | Key Kinetic Parameters |

|---|---|---|---|

| MAL | t-3-MA | Mesaconic acid | |

| , |

-

Mechanism : MAL operates via a carbanion intermediate. The methyl group at C-3 enhances substrate binding to the enzyme's hydrophobic pocket, stabilizing the transition state and accelerating C–N bond cleavage .

-

Deuterium Isotope Effects : Substitution of C-3 hydrogen with deuterium reduces

by 26%, indicating partial rate-limiting C–H bond cleavage .

Chemical Modifications

t-3-MA undergoes reactions typical of amino acids:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Oxidation | ||

| , acidic pH | 3-Methyl-2-oxobutane-1,4-dioic acid | |

| Reduction | ||

| , aqueous medium | 3-Methyl-2-aminobutane-1,4-diol | |

| Esterification | Methanol/HCl | Dimethyl 3-methylaspartate |

Comparative Reactivity with Analogues

Kinetic studies reveal distinct reactivity patterns compared to related compounds:

| Compound |

|

|

|-----------------------|--------------------------|-----------------------------------|

| t-3-MA | 0.40 | 137 |

| 3-Ethylaspartic acid | 0.55 | 98 |

| Aspartic acid | 55.0 | 1.0 |

-

Key Insight : The methyl group in t-3-MA lowers

by ~137-fold compared to aspartic acid, reflecting stronger enzyme-substrate binding .

Structural and Functional Insights

Scientific Research Applications

L-Aspartic acid, 3-methyl-, (3R)- has numerous applications in scientific research. In chemistry, it is used as a chiral building block for synthesizing pharmaceuticals and food additives. In biology, it plays a role in protein synthesis, nucleotide metabolism, and neurotransmission. In medicine, it is investigated for its potential therapeutic effects in treating psychiatric and neurological disorders. In industry, it is used in the production of aspartame and other food additives .

Mechanism of Action

The mechanism of action of L-Aspartic acid, 3-methyl-, (3R)- involves its role as a precursor in the synthesis of proteins, oligopeptides, purines, pyrimidines, nucleic acids, and L-arginine. It is formed by the transamination of oxaloacetate and serves as a glycogenic amino acid, promoting energy production via its metabolism in the Krebs cycle .

Comparison with Similar Compounds

Structural and Thermal Properties

L-Aspartic acid and its enantiomers (e.g., DL-aspartic acid) exhibit distinct crystal packing and thermal expansion behaviors. highlights that:

- L-Aspartic Acid and DL-Aspartic Acid both crystallize in monoclinic systems but display anisotropic thermal expansion. Their thermal deformation is influenced by hydrogen bond networks, with contraction observed along the ac plane due to shear deformations in monoclinic crystals .

- L-Glutamic Acid (a homolog with an additional methylene group) adopts an orthorhombic structure and shows positive thermal expansion, contrasting with the negative expansion in aspartic acid derivatives.

Table 1: Thermal Expansion Coefficients of Analogous Amino Acids

| Compound | Crystal System | Thermal Expansion Behavior | Key Structural Feature |

|---|---|---|---|

| L-Aspartic Acid | Monoclinic | Negative along ac plane | Hydrogen bond shear deformation |

| DL-Aspartic Acid | Monoclinic | Similar to L-form | Racemic mixture effects |

| L-Glutamic Acid | Orthorhombic | Positive expansion | Extended carbon chain |

Electrochemical Detection Performance

Electrochemical sensors for aspartic acid derivatives vary in sensitivity and detection limits. Key findings include:

- Ag-doped ZnO Nanosheets/GCE Sensor detects L-aspartic acid with a linear dynamic range (LDR) of 15.0–105.0 µM, sensitivity of 0.2689 µA/µM·cm⁻², and LOD of 3.5±0.15 µM .

- Imprinted Carbon Nanotube Sensors achieve lower LODs (0.016–0.025 µM) but narrower LDRs (3–66 µM) .

Table 2: Electrochemical Sensor Performance Comparison

Molecular and Electronic Properties

Computational studies on frontier molecular orbitals reveal similarities between L-aspartic acid and L-glutamic acid:

Table 3: Molecular Descriptors of Aspartic Acid Derivatives

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | ΔE (eV) |

|---|---|---|---|

| L-Aspartic Acid | -6.34 | -1.87 | 4.47 |

| L-Glutamic Acid | -6.29 | -1.82 | 4.47 |

Biological Activity

L-Aspartic acid, 3-methyl-, (3R)-, also known as (3R)-3-methyl-L-aspartic acid, is a derivative of the amino acid L-aspartic acid. This compound has garnered attention due to its diverse biological activities, particularly in the fields of biochemistry and pharmacology. This article delves into the biological activity of this compound, discussing its synthesis, enzymatic roles, and potential therapeutic applications.

L-Aspartic acid, 3-methyl-, (3R)- is characterized by the molecular formula and a molecular weight of approximately 147.13 g/mol. The compound can be synthesized through various methods, including enzymatic processes that utilize ammonia-lyases, which catalyze the reversible amination-deamination reactions involving aspartic acid derivatives .

Synthesis Overview

Enzymatic Functions

L-Aspartic acid, 3-methyl-, (3R)- plays a significant role in various enzymatic pathways. It is involved in the biosynthesis of amino acids and acts as a substrate for several enzymes:

- Methylaspartate Ammonia-Lyase (MAL) : This enzyme catalyzes the reversible conversion between 3-methyl-L-aspartic acid and fumaric acid. It is predominantly found in anaerobic microorganisms and shows specificity for certain substrates .

- Aspartate Kinase : This enzyme phosphorylates L-aspartate, leading to further metabolic pathways that produce essential amino acids like threonine and methionine .

Neuroprotective Effects

Recent studies have indicated that derivatives of L-aspartic acid exhibit neuroprotective properties. For instance, they can mitigate neuronal damage caused by oxidative stress and may play a role in preventing neurodegenerative diseases. The mechanisms involve modulation of glutamate receptors and inhibition of excitotoxicity .

Case Studies and Research Findings

-

Anti-Fibrotic Activity :

A study evaluated the anti-fibrotic effects of aspartic acid derivatives, including (3R)-3-methyl-L-aspartic acid. The results showed significant inhibition of collagen synthesis in liver fibrosis models, suggesting potential therapeutic applications in liver diseases . -

Enzymatic Activity Characterization :

Research on MAL revealed its kinetic properties and substrate specificity, highlighting the importance of L-aspartic acid derivatives in enzymatic reactions that could be exploited for synthetic biology applications . -

Neuroprotective Mechanisms :

Investigations into the neuroprotective roles of (3R)-3-methyl-L-aspartic acid demonstrated its ability to reduce lipid peroxidation in neuronal cells, showcasing its potential as a protective agent against neurotoxicity induced by glutamate .

Q & A

Q. What are the key methodologies for synthesizing (3R)-3-methyl-L-aspartic acid and confirming its enantiomeric purity?

Synthesis typically involves chiral resolution or asymmetric catalysis to introduce the methyl group at the 3R position. Characterization requires:

- Chiral HPLC or capillary electrophoresis to verify enantiomeric excess .

- NMR spectroscopy (e.g., ¹H and ¹³C) to confirm the methyl group's stereochemistry and backbone structure .

- X-ray crystallography for definitive 3D structural confirmation, particularly when analyzing interactions with biological targets .

Q. How can computational models predict the physicochemical properties of (3R)-3-methyl-L-aspartic acid?

- Use Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2) to calculate ground-state molecular geometry and vibrational frequencies .

- Molecular dynamics simulations in solvent environments (e.g., water) to study hydration effects and ionization equilibria .

- Compare results with experimental data (e.g., IR spectroscopy) to validate computational accuracy .

Advanced Research Questions

Q. How do contradictory findings in adsorption-desorption studies of (3R)-3-methyl-L-aspartic acid arise, and how can they be resolved?

Contradictions may stem from:

- pH-dependent adsorption : The compound’s carboxyl and amino groups protonate/deprotonate at different pH levels, altering affinity for substrates like montmorillonite .

- Competing ion effects : Electrolytes (e.g., Na⁺, K⁺) in solution can displace adsorbed molecules, requiring controlled ionic strength experiments .

- Methodological refinement : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and zeta potential measurements to assess surface charge interactions .

Q. What experimental strategies mitigate racemization of (3R)-3-methyl-L-aspartic acid under high-temperature or irradiation conditions?

- Temperature control : Avoid prolonged heating >100°C; racemization increases exponentially with temperature (e.g., D/L ratios rise from 0.014 to 0.1 at 110°C) .

- Radiation shielding : Gamma irradiation (1.5–200 kGy) degrades the compound, but adsorption onto clay matrices reduces decomposition by 50% compared to aqueous solutions .

- Additive stabilization : Incorporate antioxidants (e.g., ascorbic acid) or buffer systems to maintain pH stability during synthesis/storage .

Q. How does the asymmetric carbon chain in (3R)-3-methyl-L-aspartic acid influence its electronic transport properties?

- Density functional theory (DFT) : Model the molecule’s HOMO-LUMO gap to predict conductivity; the methyl group alters electron delocalization in the carboxyl backbone .

- Single-molecule junction experiments : Use scanning tunneling microscopy (STM) to measure current-voltage (I-V) characteristics, revealing negative differential resistance (NDR) behavior .

- Comparative studies : Contrast with non-methylated L-aspartic acid to isolate the methyl group’s impact on charge transfer .

Methodological Recommendations

- For structural analysis : Combine solid-state NMR with synchrotron X-ray diffraction to resolve crystallographic ambiguities in polymorphic forms .

- For stability studies : Employ accelerated aging tests under varying humidity/temperature conditions, paired with LC-MS to track degradation products .

- For computational validation : Cross-reference HF/MP2 results with anharmonic vibrational frequency calculations to improve accuracy in predicting spectroscopic signatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.